molecular formula C9H14N2O B14209115 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one CAS No. 918428-11-2

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one

Katalognummer: B14209115
CAS-Nummer: 918428-11-2
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: YPZQKDRMQRPSDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes both amino and enone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with an appropriate amine under controlled conditions to introduce the amino group. The enone functionality can be introduced through subsequent reactions involving oxidation or dehydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form different products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the enone group can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-propene: Shares the amino and enone functionalities but has a simpler structure.

    2-Propen-1-amine: Similar in having an amino group attached to a propene chain.

Uniqueness

3-Amino-2-(1-aminoprop-2-en-1-yl)cyclohex-2-en-1-one is unique due to its cyclohexenone core, which provides additional stability and reactivity compared to simpler analogs

Eigenschaften

CAS-Nummer

918428-11-2

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

3-amino-2-(1-aminoprop-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H14N2O/c1-2-6(10)9-7(11)4-3-5-8(9)12/h2,6H,1,3-5,10-11H2

InChI-Schlüssel

YPZQKDRMQRPSDY-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1=C(CCCC1=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.